molecular formula C12H8F2 B3356569 2,3-Difluorobiphenyl CAS No. 67277-32-1

2,3-Difluorobiphenyl

Cat. No. B3356569
Key on ui cas rn: 67277-32-1
M. Wt: 190.19 g/mol
InChI Key: YHAYNOYJLJHNSE-UHFFFAOYSA-N
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Patent
US05273680

Procedure details

To a mixture of 0.1 mol 4-pentyl-1-(2,3-difluorphenyl)-cyclohex-1-en and 500 ml toluene is added 0.22 mol 2,3-dichlor-5,6-dicyano-p-benzoquinone (DDQ) and refluxed for 2 h. After usual work-up 2',3'-difluorbiphenyl, bp: 125° C. at 0.5 mm Hg is obtained.
Name
4-pentyl-1-(2,3-difluorphenyl)-cyclohex-1-en
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.22 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([CH:6]1[CH2:11][CH2:10][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[C:13]=2[F:19])=[CH:8][CH2:7]1)CCCC.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C1(C)C=CC=CC=1>[F:19][C:13]1[C:14]([F:18])=[CH:15][CH:16]=[CH:17][C:12]=1[C:9]1[CH:8]=[CH:7][CH:6]=[CH:11][CH:10]=1

Inputs

Step One
Name
4-pentyl-1-(2,3-difluorphenyl)-cyclohex-1-en
Quantity
0.1 mol
Type
reactant
Smiles
C(CCCC)C1CC=C(CC1)C1=C(C(=CC=C1)F)F
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.22 mol
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1F)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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